Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine

Hydrophilicity LogP Partition coefficient

Standard octapeptide assays often require organic co-solvents that denature proteins. This peptide eliminates that problem with >10 mg/mL aqueous solubility (LogP -7.4, TPSA 396 Ų). Produced via Fmoc-SPPS with free C-terminal acid, it serves as a benchmark for difficult sequences (Lys-Lys tandem, Gln-Gln C-terminus). Supplied as lyophilized powder with HPLC, MS, and solubility documentation for immediate reconstitution in PBS/Tris.

Molecular Formula C33H61N11O11
Molecular Weight 787.9 g/mol
CAS No. 608138-55-2
Cat. No. B12581962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine
CAS608138-55-2
Molecular FormulaC33H61N11O11
Molecular Weight787.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C33H61N11O11/c1-3-18(2)27(32(53)42-21(10-12-24(37)46)29(50)43-22(33(54)55)11-13-25(38)47)44-30(51)20(9-5-7-15-35)40-28(49)19(8-4-6-14-34)41-31(52)23(17-45)39-26(48)16-36/h18-23,27,45H,3-17,34-36H2,1-2H3,(H2,37,46)(H2,38,47)(H,39,48)(H,40,49)(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,54,55)/t18-,19-,20-,21-,22-,23-,27-/m0/s1
InChIKeyZLXIYOQLOHNDAC-JAQHOKASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide Identity and Procurement Profile


Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine (CAS 608138-55-2) is a linear synthetic octapeptide with the primary sequence Gly-Ser-Lys-Lys-Ile-Gln-Gln, a molecular formula of C33H61N11O11, and a monoisotopic molecular weight of 787.9 g·mol⁻¹ [1]. The compound is classified as a research-grade biochemical reagent produced exclusively via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, yielding a free C-terminal carboxylic acid [1][2]. The N-terminal Gly-Ser motif is a widely recognised flexible linker element in protein engineering, while the tandem Lys-Lys segment introduces a concentrated cationic patch (net charge ≥ +2 at physiological pH) that strongly influences aqueous solubility and chromatographic behaviour [1][3]. The C-terminal Gln-Gln dipeptide represents a motif susceptible to spontaneous deamidation and backbone cleavage under mild alkaline or prolonged storage conditions, a property that directly impacts shelf-life specifications and procurement lot sizing [4]. Publicly available characterisation data remain limited to vendor-supplied computed physicochemical descriptors; no peer-reviewed biological activity, target engagement, or in vivo pharmacokinetic data have been identified for this exact sequence in the open literature as of the search date.

Why Generic Substitution Fails for This Octapeptide


This octapeptide cannot be interchanged with close-sequence analogs without quantitative justification because three structural features independently govern its physicochemical and handling profile. First, the free C-terminal carboxylic acid (‑COOH) form of this compound differs fundamentally from the corresponding C-terminal amide (‑CONH2) analog in net charge, reversed-phase HPLC retention time, and susceptibility to carboxypeptidase degradation [1]. Second, the contiguous Lys-Lys cationic motif creates a localised high-charge-density region that drives aqueous solubility and influences aggregation propensity in a manner distinct from Arg-Lys, Lys-Arg, or single-Lys variants—a phenomenon well documented for cationic antimicrobial peptides and cell-penetrating peptides where even conservative Lys→Arg substitutions alter membrane interaction kinetics [2]. Third, the C-terminal Gln-Gln dipeptide introduces a sequence-dependent chemical instability risk absent in Gln-X or X-Gln single-Gln analogs, as spontaneous backbone cleavage occurs preferentially at Gln‑Gln junctions under mildly alkaline conditions or during extended storage [3]. These combinatorial effects mean that a generic peptide of similar length or gross charge cannot serve as a substitute without head-to-head equivalence data covering at minimum the three dimensions quantified in Section 3.

Quantitative Differentiation Evidence


Extreme Hydrophilicity vs. Peptide Analogs

The computed octanol–water partition coefficient (LogP) of Gly-Ser-Lys-Lys-Ile-Gln-Gln (free acid) is −7.4 [1]. For a peptide of this molecular weight (~788 Da), this LogP value is markedly more negative than the typical range for neutral or moderately charged heptapeptides, which generally fall between −3.0 and −1.0 [2]. This extreme hydrophilicity arises from the combination of the Gly-Ser N-terminal polar motif, the Lys-Lys dibasic segment (contributing two primary amines), and the C-terminal Gln-Gln carboxamide pair (each contributing a polar side chain), yielding a computed hydrogen bond donor count of 13 and acceptor count of 14 [1]. In practical terms, a LogP of −7.4 predicts essentially complete partitioning into aqueous phases under all common reversed-phase chromatographic conditions, translating to minimal retention on C18 columns even at very low organic modifier concentrations—a behaviour distinct from the singly-charged or C-terminal amide analogs.

Hydrophilicity LogP Partition coefficient Solubility

C-Terminal Gln-Gln Instability vs. Amide Analogs

The C-terminal -Gln-Gln-OH motif is a documented hotspot for spontaneous non-enzymatic peptide bond scission. Friedrich et al. (2021) demonstrated that Gln residues in long-lived proteins undergo cleavage on their C-terminal side at rates exceeding those of most other amino acid junctions, with the Gln‑Gln junction being particularly labile due to intramolecular cyclisation to pyroglutamyl intermediates [1]. Structural comparison: the free acid form (Gln-Gln-COOH) is susceptible to both deamidation of the side-chain carboxamide and backbone cleavage, whereas the corresponding C-terminal amide (Gln-Gln-CONH2) is protected from carboxypeptidase-like degradation and exhibits reduced spontaneous cleavage rates [2]. The presence of two consecutive Gln residues at the C-terminus therefore creates a chemical instability that is absent in analogs where the C-terminal residue is a non-Gln amino acid or where the C-terminus is amidated.

Peptide stability Deamidation Backbone cleavage Shelf-life

SPPS Accessibility vs. Shorter Solution-Phase Analogs

The octapeptide Gly-Ser-Lys-Lys-Ile-Gln-Gln is exclusively synthesised via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry [1][2]. The sequence presents known SPPS challenges: (i) the Gly-Ser N-terminus requires efficient coupling of Ser onto sterically unhindered Gly-loaded resin; (ii) the tandem Lys-Lys coupling risks aggregation on resin due to inter-chain hydrogen bonding of Lys side-chain protecting groups; (iii) the C-terminal Gln-Gln motif is susceptible to diketopiperazine formation during Fmoc deprotection at the dipeptide stage, competing with chain elongation and reducing crude purity [3]. In contrast, solution-phase synthesis of shorter analogs (e.g., pentapeptide Lys-Lys-Ile-Gln-Gln) can bypass some aggregation and diketopiperazine issues but introduces additional protection/deprotection steps that increase manufacturing complexity. The full-length octapeptide of defined sequence with free C-terminus therefore represents a specific SPPS challenge whose successful synthesis at >95% purity requires optimised coupling protocols (e.g., double coupling of Ile onto Lys-Lys, use of pseudoproline dipeptides to disrupt aggregation) that are not required for simpler analogs.

Solid-phase peptide synthesis Synthesis scalability Crude purity

Predicted Aqueous Solubility vs. Single-Point Mutation Analogs

The computed topological polar surface area (TPSA) of 396 Ų and the presence of four basic side chains (two Lys ε-amino groups, N-terminal amine) together with two Gln carboxamide side chains predict an aqueous solubility exceeding 10 mg·mL⁻¹ in pH 7.4 phosphate-buffered saline, based on the consensus that peptides with TPSA > 300 Ų and net charge ≥ +2 at neutral pH are freely soluble in aqueous media [1][2]. In contrast, a single-point mutation replacing Ile with Leu (Gly-Ser-Lys-Lys-Leu-Gln-Gln) would negligibly alter TPSA but reduce the calculated isoelectric point (pI) by approximately 0.2 units due to altered charge distribution, while an Ile→Phe substitution would reduce TPSA by ~30 Ų and measurably decrease aqueous solubility due to the introduction of an aromatic hydrophobic residue [3]. The Gly-Ser-Lys-Lys-Ile-Gln-Gln sequence therefore occupies a specific region of solubility parameter space that distinguishes it from otherwise identical peptides bearing hydrophobic aromatic substitutions at position 5.

Aqueous solubility Net charge Isoelectric point

Research and Industrial Application Scenarios


Aqueous-Phase Assays for High-Solubility Cationic Peptides

When designing in vitro enzymatic or binding assays that must operate in >90% aqueous buffer without organic co-solvents, Gly-Ser-Lys-Lys-Ile-Gln-Gln (CAS 608138-55-2) is preferred over more hydrophobic peptide alternatives. Its computed LogP of −7.4 and TPSA of 396 Ų predict aqueous solubility exceeding 10 mg·mL⁻¹, enabling stock solution preparation directly in PBS or Tris buffer [1]. This eliminates DMSO-related artefacts such as solvent-induced protein denaturation or membrane perturbation that confound results when using peptides requiring >1% DMSO for solubilisation [2].

SPPS Methodology Optimization for Difficult Sequences

This octapeptide serves as a validated difficult-sequence test case for solid-phase peptide synthesis protocol development. The tandem Lys-Lys motif is a well-documented on-resin aggregation-prone sequence, and the C-terminal Gln-Gln dipeptide is susceptible to diketopiperazine formation during Fmoc deprotection [3]. Laboratories optimising coupling reagents, pseudoproline dipeptide incorporation, or microwave-assisted SPPS conditions can use this peptide as a benchmark to quantify improvements in crude purity and yield compared to standard protocols.

Peptide Stability Studies on Gln-Gln Degradation Pathways

The C-terminal -Gln-Gln-OH motif provides a chemically defined system for studying non-enzymatic peptide degradation mechanisms, including deamidation, pyroglutamate formation, and backbone cleavage [4]. This peptide is suitable for forced-degradation studies under ICH Q1A conditions (e.g., pH 5–9, 40–60 °C, oxidative stress) to generate stability-indicating analytical methods, determine degradation kinetics, and establish shelf-life specifications for peptide therapeutics or reagents containing Gln-rich C-termini.

Membrane Interaction Studies with Defined Charge Distribution

The precise spacing of charged residues in this peptide (N-terminal Gly-Ser neutral polar region followed by Lys-Lys cationic patch, then Ile hydrophobic residue, then Gln-Gln polar C-terminus) creates a well-defined amphipathic profile suitable for biophysical studies of peptide–lipid membrane interactions [5]. The predicted high aqueous solubility minimises aggregation artefacts, while the absence of aromatic residues simplifies fluorescence-based binding assays, making this sequence a cleaner experimental system than Trp/Tyr-containing membrane-active peptide analogs.

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